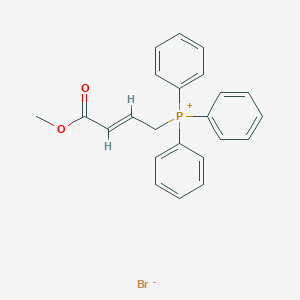
Methyl 4-(triphenylphosphonio)crotonate bromide
Vue d'ensemble
Description
“Methyl 4-(triphenylphosphonio)crotonate bromide” is a chemical compound with the CAS Number: 2181-98-8 . It has a molecular weight of 441.3 and its IUPAC name is (2E)-4-methoxy-4-oxo-2-butenylphosphonium bromide .
Molecular Structure Analysis
The molecular formula of “Methyl 4-(triphenylphosphonio)crotonate bromide” is C23H22O2P.Br . The InChI code is 1S/C23H22O2P.BrH/c1-25-23(24)18-11-19-26(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-18H,19H2,1H3;1H/q+1;/p-1/b18-11+; .Chemical Reactions Analysis
“Methyl 4-(triphenylphosphonio)crotonate bromide” is commonly used as a reagent in organic synthetic chemistry . It can be used as a catalyst for organic synthesis reactions, such as boron alcohol esterification of olefins and Michael addition reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 441.3 . The melting point is 175°C (dec.) .Applications De Recherche Scientifique
Polymer-bound Triphenylphosphonium Perbromide : It has been used for efficient bromination of organic compounds under mild conditions with excellent yields. The polymer can be regenerated and reused as a by-product (Hassanein et al., 1989)(Hassanein, Akelah, Selim, & El Hamshary, 1989).
Aromatizational Transformations : 4-Methyl-4-trichloromethyl-substituted 2,5-cyclohexadiene triphenylphosphonium ylide can undergo high-yield aromatizational transformations by abstraction or 1,6-migration of the CCl3 group (Tok et al., 1997)(Tok et al., 1997).
Formation of Bipolar Compounds : Triphenyl(2-p-toluoylethyl)phosphonium bromides form bipolar compounds with negatively charged nitrogen and positively charged phosphonium atoms, undergoing transformations with methyl iodide (Khachikyan, 2009)(Khachikyan, 2009).
Alternatives to Methyl Bromide : In agriculture, short-term alternatives to methyl bromide are being researched in crops like strawberry, pepper, tomato, etc., aiming for integrated management systems (Schneider et al., 2003)(Schneider et al., 2003).
Reactions with Monosubstituted Hydrazines : 4-Bromobut-2-enylphosphonium salts react with monosubstituted hydrazines to produce specific triphenylphosphonium bromides (Ovakimyan et al., 2014)(Ovakimyan et al., 2014).
Synthesis of Natural Acetylenes : Non-3-yn-1-yl-triphenylphosphonium bromide with C9 aldehyde-ester provides a new route for synthesizing natural acetylenes like crepenynic acid (Bradshaw et al., 1971)(Bradshaw et al., 1971).
Lewis Pair Polymerization : Catalytic Lewis pair polymerization of renewable methyl crotonate to high-molecular-weight polymers under ambient temperature and solvent-free conditions (McGraw & Chen, 2018)(McGraw & Chen, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
[(E)-4-methoxy-4-oxobut-2-enyl]-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O2P.BrH/c1-25-23(24)18-11-19-26(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-18H,19H2,1H3;1H/q+1;/p-1/b18-11+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTXYAKHACCZSD-NWBUNABESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(triphenylphosphonio)crotonate bromide | |
CAS RN |
2181-98-8 | |
| Record name | (4-Methoxy-4-oxo-2-butenyl)triphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002181988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-methoxy-4-oxo-2-butenyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



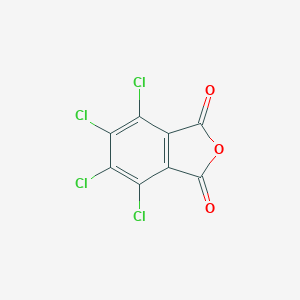
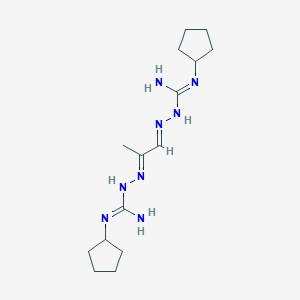
![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B44443.png)
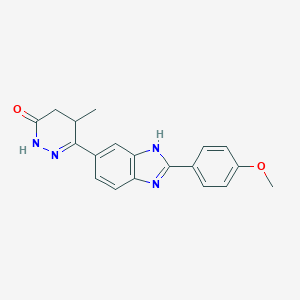

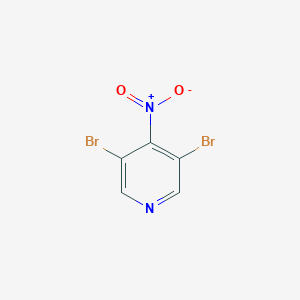




![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)
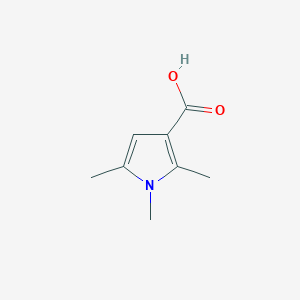
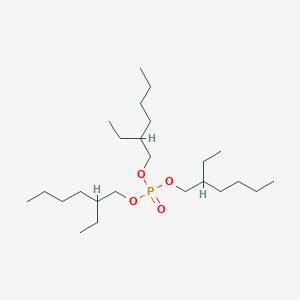
![Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B44477.png)